molecular formula C7H13ClFN B13477596 2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine

2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine

Cat. No.: B13477596
M. Wt: 165.63 g/mol
InChI Key: GPUPXWZZNCJUNU-UHFFFAOYSA-N
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Description

2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine is an organic compound with the molecular formula C7H13ClFN It is characterized by a cyclopropyl ring substituted with chlorine and fluorine atoms, as well as an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of 2-chloro-2-fluoro-1,3-dimethylcyclopropane with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-1,3-dimethylcyclopropyl)ethan-1-amine
  • 2-(2-Fluoro-1,3-dimethylcyclopropyl)ethan-1-amine
  • 2-(2-Bromo-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine

Uniqueness

2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine is unique due to the presence of both chlorine and fluorine atoms on the cyclopropyl ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications where such characteristics are desired.

Properties

Molecular Formula

C7H13ClFN

Molecular Weight

165.63 g/mol

IUPAC Name

2-(2-chloro-2-fluoro-1,3-dimethylcyclopropyl)ethanamine

InChI

InChI=1S/C7H13ClFN/c1-5-6(2,3-4-10)7(5,8)9/h5H,3-4,10H2,1-2H3

InChI Key

GPUPXWZZNCJUNU-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1(F)Cl)(C)CCN

Origin of Product

United States

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